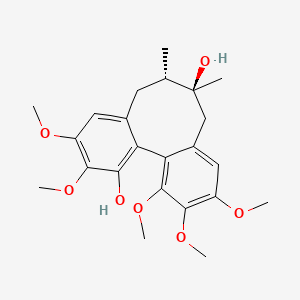

Gomisin H

Description

Overview of Lignans (B1203133) as a Class of Natural Products

Lignans constitute a significant class of polyphenolic compounds widely distributed in the plant kingdom. nih.govmdpi.comnumberanalytics.com They are secondary metabolites formed by the oxidative coupling of two phenylpropanoid units, typically coniferyl alcohol, sinapyl alcohol, or p-coumaryl alcohol. chim.it This coupling primarily occurs via the β-β' carbon atoms of the side chains, forming an 8-8' bond, although other linkages can result in neolignans. chim.it Lignans are found in various plant parts, including roots, stems, leaves, and fruits. nih.gov They play diverse roles in plants, contributing to structural support, defense against pathogens and herbivores, and adaptation to environmental stresses. mdpi.comnih.gov

From a human health perspective, lignans have garnered considerable interest due to their diverse biological properties, including antioxidant, anti-inflammatory, and potential anticancer activities. nih.govmdpi.comnumberanalytics.comnih.gov Their structural similarity to steroids has also led to their classification as phytoestrogens, which can interact with estrogen receptors and potentially influence hormone-sensitive conditions. nih.govnih.gov

The Genus Schisandra as a Primary Source of Bioactive Lignans

The genus Schisandra, belonging to the Schisandraceae family, is particularly renowned for its rich content of bioactive lignans. mdpi.comfrontiersin.orgmdpi.comresearchgate.net These compounds are considered the main active constituents responsible for the medicinal properties attributed to Schisandra species. mdpi.com Dibenzocyclooctadiene lignans are the predominant type found in this genus and are often referred to as "schisandra lignans" due to their characteristic and complex chemical structures, as well as their limited occurrence primarily within this genus. mdpi.commdpi.com

Historical and Traditional Context of Schisandra chinensis in Research

Schisandra chinensis (Turcz.) Baill., commonly known as the Chinese magnolia vine, has a long history of use in traditional medicine, particularly in Traditional Chinese Medicine (TCM). mdpi.comnih.govapothekary.commskcc.orgnih.gov Its fruit, known as "Wu Wei Zi" (five-flavor fruit) in China, reflecting its sweet, sour, bitter, salty, and pungent tastes, has been utilized for centuries. mskcc.orgnih.govresearchgate.net Traditional uses include addressing conditions related to fatigue, coughs, gastrointestinal issues, and liver function. nih.govapothekary.commskcc.orgresearchgate.netmdpi.com

Research interest in Schisandra chinensis expanded significantly, notably in the former USSR during the mid-20th century, where studies focused on its adaptogenic and tonic properties, supporting its traditional uses for enhancing stamina and mental performance. apothekary.comresearchgate.net This historical context has laid the groundwork for modern phytochemical and pharmacological investigations into the specific bioactive compounds present in Schisandra chinensis. nih.gov

Academic Rationale for Investigating Individual Schisandra Lignans, with Emphasis on Gomisin H

While the traditional use of Schisandra chinensis fruit extracts is well-established, modern research aims to understand the specific contributions of individual lignans to its observed biological activities. The complex mixture of compounds in plant extracts necessitates the isolation and characterization of individual constituents to elucidate their precise pharmacological mechanisms. Dibenzocyclooctadiene lignans, being the major bioactive components, are of particular interest. mdpi.comfrontiersin.orgmdpi.com

Scope and Objectives of this compound Research within Modern Phytochemistry and Pharmacology

Research on this compound within modern phytochemistry focuses on its isolation, purification, and structural elucidation. jst.go.jp Phytochemical studies also aim to determine its concentration in different parts of the Schisandra plant and under varying growth or processing conditions. mdpi.commdpi.commdpi.com

In pharmacology, the objectives of this compound research include investigating its specific biological activities and the underlying mechanisms of action. This involves in vitro and in vivo studies to evaluate its potential effects, such as antioxidant, anti-inflammatory, or other relevant properties that align with the known bioactivities of dibenzocyclooctadiene lignans. mdpi.comnumberanalytics.commdpi.comfrontiersin.orgnih.govacs.org Research aims to determine how this compound interacts with biological targets and signaling pathways. By focusing on individual compounds like this compound, researchers can gain precise insights into the molecular basis of the observed effects of Schisandra extracts.

This compound: Isolation, Structure, and Biological Activities

Isolation and Purification Methods

This compound is isolated from the fruits of Schisandra chinensis. medchemexpress.comjst.go.jpchemsrc.com The isolation and purification of dibenzocyclooctadiene lignans, including this compound, typically involve various chromatographic techniques. Methods such as column chromatography and high-performance liquid chromatography (HPLC) are commonly employed to separate and purify individual lignans from complex plant extracts. mdpi.comjst.go.jp Preparative counter-current high-current chromatography (HSCCC) has also been described for the isolation and separation of Schisandra lignans. mdpi.com

Chemical Structure and Properties

This compound is classified as a dibenzocyclooctadiene lignan (B3055560). medchemexpress.comchemsrc.com Its chemical structure consists of two phenylpropane units linked to form an eight-membered ring system with two benzene (B151609) rings. chim.itnih.govacs.org Dibenzocyclooctadiene lignans from Schisandra can be categorized based on the configuration of their biphenyl (B1667301) unit. acs.org

Based on available information, this compound has the molecular formula C23H30O7 and a molecular weight of 418.48 g/mol . medchemexpress.comchemsrc.commedchemexpress.com

Interactive Table: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C23H30O7 | medchemexpress.comchemsrc.commedchemexpress.com |

| Molecular Weight | 418.48 g/mol | medchemexpress.comchemsrc.commedchemexpress.com |

| CAS Number | 66056-20-0 | chemsrc.com |

| Density | 1.2±0.1 g/cm³ | chemsrc.com |

| Boiling Point | 598.3±50.0 °C at 760 mmHg | chemsrc.com |

| Flash Point | 315.6±30.1 °C | chemsrc.com |

| Exact Mass | 418.199158 | chemsrc.com |

| LogP | 3.65 | chemsrc.com |

Note: Data compiled from cited sources.

Detailed Research Findings on Biological Activities

Research into the biological activities of this compound is part of the broader investigation into the pharmacological potential of Schisandra lignans. While many studies focus on the major lignans like schisandrin (B1198587) and gomisin A, this compound and its derivatives have also been subjects of research. mdpi.comjst.go.jp

Dibenzocyclooctadiene lignans from Schisandra are known for a variety of biological activities, including antioxidant, anti-inflammatory, antihepatotoxic, and potential antitumor effects. mdpi.comnumberanalytics.commdpi.comfrontiersin.orgnih.govacs.orgresearchgate.net Studies have investigated the anti-inflammatory properties of Schisandra chinensis lignans, with some individual lignans showing inhibitory activity against enzymes like 15-LOX, COX-1, and COX-2. mdpi.com Some Schisandra chinensis lignans have demonstrated antioxidant activity and effects on gap junction intercellular communication. nih.gov Anti-inflammatory effects have been proven for certain lignans like gomisin N and gomisin J by reducing nitric oxide production in stimulated cells. mdpi.comnih.gov

Research has identified this compound as one of the dibenzocyclooctadiene lignans present in Schisandra chinensis fruits. medchemexpress.comjst.go.jpchemsrc.com Its isolation alongside other known bioactive lignans in various studies underscores its relevance as a component of interest within the phytochemistry of Schisandra. mdpi.commdpi.comjst.go.jpacgpubs.org Continued research is needed to fully elucidate the specific biological activities and mechanisms of action attributable solely to this compound.

Structure

3D Structure

Propriétés

Formule moléculaire |

C23H30O7 |

|---|---|

Poids moléculaire |

418.5 g/mol |

Nom IUPAC |

(9S,10S)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,10-diol |

InChI |

InChI=1S/C23H30O7/c1-12-8-13-9-15(26-3)20(28-5)19(24)17(13)18-14(11-23(12,2)25)10-16(27-4)21(29-6)22(18)30-7/h9-10,12,24-25H,8,11H2,1-7H3/t12-,23-/m0/s1 |

Clé InChI |

NLJJSPKWNBUDNS-MYODQAERSA-N |

SMILES isomérique |

C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@]1(C)O)OC)OC)OC)O)OC)OC |

SMILES canonique |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)O)OC)OC |

Origine du produit |

United States |

Isolation, Characterization, and Analytical Methodologies for Gomisin H

Advanced Extraction and Separation Techniques for Lignans (B1203133) from Schisandra chinensis

Extracting lignans from the complex matrix of Schisandra chinensis requires sophisticated techniques to achieve high yields and purity. Several advanced methods have been applied for the efficient isolation of these compounds, including Gomisin H.

Supercritical fluid extraction (SFE) is an environmentally friendly technique that utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method offers advantages such as faster extraction times, lower solvent consumption, and the ability to extract thermolabile compounds due to lower operating temperatures compared to traditional methods. SFE has been successfully applied to the extraction of lignans from Schisandra chinensis fruits and seeds. cdutcm.edu.cnmetabolomicsworkbench.orgcdutcm.edu.cnuni-goettingen.deontosight.ai Studies have explored different pressures and temperatures to optimize the extraction yield of various lignans. cdutcm.edu.cn For instance, SFE of S. chinensis fruits has been performed using CO2 with modifiers like isopropyl alcohol. metabolomicsworkbench.org While specific detailed SFE parameters solely for this compound extraction are not extensively detailed in the provided snippets, the successful application of SFE for extracting other Schisandra lignans like schisandrin (B1198587) A (deoxyschisandrin) indicates its potential for this compound isolation. metabolomicsworkbench.org

Counter-current chromatography (CCC), particularly high-speed counter-current chromatography (HSCCC), is a liquid-liquid partition chromatography technique that eliminates the irreversible adsorption of samples onto a solid support, which is a common issue in traditional column chromatography. This method is highly effective for the preparative separation and purification of natural products, including lignans from Schisandra chinensis. wikipedia.orgnih.govnih.gov HSCCC has been successfully used to separate and purify various lignans from S. chinensis extracts using different two-phase solvent systems. wikipedia.orgcdutcm.edu.cnnih.govnih.govhamptonresearch.cn For example, a combination of silica (B1680970) gel column chromatography and HSCCC has been applied for the separation of several lignans, including angeloylgomisin (B10818263) H, a derivative of this compound, from S. chinensis fruits. hamptonresearch.cn Another study demonstrated the preparative separation of deoxyschisandrin (B1241246) and γ-schisandrin from petroleum ether extracts of S. chinensis using HSCCC with a two-phase solvent system of n-hexane–methanol–water. wikipedia.org These applications highlight the utility of CCC in isolating individual lignans from complex Schisandra extracts.

Below is an example table showing separation data for some Schisandra lignans using HSCCC:

| Compound | Sample Amount (mg) | Solvent System | Mobile Phase Flow Rate (mL/min) | Purity (%) | Amount Obtained (mg) | Source |

| Schisandrin | 260 (Sample 1) | Petroleum ether–ethyl acetate–methanol–water (10:8:10:8, v/v) | 2 | >94 | 18.2 | hamptonresearch.cn |

| Angeloylthis compound | 260 (Sample 1) | Petroleum ether–ethyl acetate–methanol–water (10:8:10:8, v/v) | 2 | >94 | 15.7 | hamptonresearch.cn |

| Gomisin A | 260 (Sample 1) | Petroleum ether–ethyl acetate–methanol–water (10:8:10:8, v/v) | 2 | >94 | 16.5 | hamptonresearch.cn |

| Schisantherin C | 260 (Sample 1) | Petroleum ether–ethyl acetate–methanol–water (10:8:10:8, v/v) | 2 | >94 | 16.7 | hamptonresearch.cn |

| Deoxyschisandrin | 230 (Sample 2) | Petroleum ether–ethyl acetate–methanol–water (10:0.5:10:1, v/v) | 2 | >94 | 19.7 | hamptonresearch.cn |

| γ-Schisandrin | 230 (Sample 2) | Petroleum ether–ethyl acetate–methanol–water (10:0.5:10:1, v/v) | 2 | >94 | 23.4 | hamptonresearch.cn |

| Schisandrin C | 230 (Sample 2) | Petroleum ether–ethyl acetate–methanol–water (10:0.5:10:1, v/v) | 2 | >94 | 18.2 | hamptonresearch.cn |

| Deoxyschisandrin | 100 (Crude extract) | n-hexane–methanol–water (35:30:3, v/v) | 1.0 | >98 | 8.0 | wikipedia.org |

| γ-Schisandrin | 100 (Crude extract) | n-hexane–methanol–water (35:30:3, v/v) | 1.0 | >96 | 12.0 | wikipedia.org |

Micelle-mediated extraction systems involve the use of surfactants to form micelles that can solubilize target compounds, facilitating their extraction from a matrix. While micelle-mediated extraction systems are mentioned in the context of reviewing extraction methods for Schisandra chinensis, specific detailed applications or research findings directly related to the micelle-mediated extraction of this compound or other Schisandra lignans are not provided in the immediate search results. nih.gov This suggests that while the technique might be applicable, its specific implementation and effectiveness for this compound are not prominently featured in the provided literature snippets.

Chromatographic and Spectroscopic Approaches for the Identification and Quantification of this compound

Once extracted and separated, chromatographic and spectroscopic methods are indispensable for identifying and quantifying this compound within complex mixtures or as a purified compound.

Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS), including tandem MS (MS/MS) and Quadrupole Time-of-Flight MS (QTOF-MS), offers high sensitivity, resolution, and speed for the analysis of lignans. These techniques are widely used for the identification and quantification of various compounds in complex biological and botanical samples. While the provided snippets discuss the use of UPLC-MS/MS and UPLC-QTOF-MS in the broader context of lignan (B3055560) analysis and characterization nih.govnih.govnih.gov, specific detailed applications focused solely on this compound using these exact hyphenated techniques are not explicitly described. However, given that this compound is a lignan, these advanced MS-based methods are highly relevant and commonly employed for the comprehensive analysis of such compounds, providing detailed structural information and accurate quantification. Analytical chromatography using ACQUITY UPC2 (an SFC system which can be coupled with MS) has been used to analyze Schisandra SFE extracts, and coupled QDa data confirmed the identity of a major peak as schisandrin A based on its m/z value. metabolomicsworkbench.org This exemplifies the power of coupled chromatographic-mass spectrometric techniques in Schisandra lignan analysis.

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) is a standard and widely used technique for the analysis of lignans in Schisandra chinensis. HPLC-DAD allows for the separation of multiple lignans in a single run, and the DAD provides spectral information that aids in the identification and purity assessment of the separated compounds. This method has been developed and validated for the analysis of various lignans in S. chinensis. nih.govcdutcm.edu.cnnih.gov HPLC analysis is frequently used to monitor fractions obtained from separation techniques like HSCCC and to determine the purity of isolated lignans. wikipedia.orgcdutcm.edu.cnhamptonresearch.cn The use of RP-HPLC with UV detection has also been reported for the identification of lignans in S. chinensis. nih.gov HPLC-DAD is a reliable method for the quantitative analysis of known lignans, including potentially this compound, in Schisandra extracts.

| Analytical Method | Application in Lignan Analysis | Relevant Findings from Snippets |

| UPLC-MS/MS, UPLC-QTOF-MS | High-sensitivity identification and quantification of lignans. | Used for comprehensive lignan analysis; ACQUITY UPC2-QDa used to confirm schisandrin A identity. metabolomicsworkbench.org |

| HPLC-DAD | Separation, identification, and quantification of lignans. | Developed and validated for S. chinensis lignans; used for purity determination after HSCCC. wikipedia.orgcdutcm.edu.cncdutcm.edu.cnnih.govnih.govhamptonresearch.cn |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a fundamental technique for the structural elucidation of organic compounds like this compound koreascience.krnih.govnih.govnd.edumdpi.com. Academic insight from NMR studies goes beyond simple identification; it involves detailed analysis of chemical shifts, coupling constants, and signal multiplicities in both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) experiments to piece together the molecular structure nih.govnih.govnd.edu.

For this compound, ¹H NMR spectra provide information about the types of protons present, their electronic environments (indicated by chemical shifts), and their neighboring protons (revealed by splitting patterns or coupling constants) koreascience.krresearchgate.net. ¹³C NMR spectroscopy helps identify the different carbon atoms in the molecule and their hybridization states nih.govnih.gov. Two-dimensional NMR techniques are invaluable for establishing connectivity between atoms. COSY (Correlation Spectroscopy) reveals coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached nd.edu. HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range correlations between protons and carbons, helping to connect different fragments of the molecule nd.edu. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide insights into the spatial proximity of protons, aiding in the determination of relative stereochemistry and conformation nd.edu.

Detailed analysis of these NMR data sets allows researchers to build a comprehensive picture of the molecular architecture of this compound, including the arrangement of its dibenzocyclooctadiene core and attached functional groups jst.go.jpkoreascience.kr. Comparing experimental NMR data with calculated values, potentially using techniques like Density Functional Theory (DFT), can further support structural assignments and provide deeper insights into the molecule's electronic structure nih.gov.

Circular Dichroism (CD) Spectroscopy in Conformation Studies

Circular Dichroism (CD) spectroscopy is a valuable technique for studying the conformation of chiral molecules, including lignans like this compound, which possess a chiral dibenzocyclooctadiene skeleton mit.eduspringernature.comnih.govmdpi.com. CD measures the differential absorption of left and right circularly polarized light by a chiral sample mit.edunih.gov. The resulting CD spectrum, characterized by specific Cotton effects (peaks or troughs at certain wavelengths), is highly sensitive to the three-dimensional arrangement of chromophores within the molecule and their interactions with the chiral environment mit.eduspringernature.comnih.govmdpi.com.

Preclinical Biological Activity Mechanisms of Gomisin H

Anticancer Activity Mechanisms of Gomisins, with Relevance to Gomisin H

Impact on Oxidative Stress in Cancer Cells

Reactive Oxygen Species (ROS) Generation and Modulation

Reactive Oxygen Species (ROS) are signaling molecules that play dual roles in biological systems; while involved in normal cellular processes, their overproduction can lead to oxidative stress and contribute to various pathologies, including cancer and inflammation. Some studies on related gomisins, such as gomisin L1, have indicated an increase in intracellular ROS levels in certain cancer cells, and this increase was linked to induced cell death. nih.govresearchgate.net Conversely, other research on gomisin A suggests it can inhibit ROS production in microglia. nih.gov The modulation of ROS generation by gomisin compounds appears to be context-dependent and may involve various mechanisms.

Regulation of NADPH Oxidase (NOX) Activity

NADPH oxidase (NOX) enzymes are a significant source of ROS in cells and are involved in various physiological and pathological processes, including inflammation and tumorigenesis. nih.govkoreamed.orgnih.gov Inhibition of NOX activity has been shown to attenuate ROS production and associated cellular effects in some contexts. nih.govresearchgate.net Studies on gomisin L1 have demonstrated that the induction of ROS and subsequent cell death in ovarian cancer cells can be attenuated by inhibiting NOX using both chemical inhibitors and siRNA knockdown of the p47phox subunit, a regulatory component of the NOX complex. nih.govresearchgate.netnih.gov This suggests that NOX regulation is a potential mechanism through which certain gomisins, including those structurally related to this compound, may exert their biological effects. Other gomisins, like gomisin A and schisandrin (B1198587) B, have also been reported to inhibit lipopolysaccharide-induced NOX activation and ROS production. koreamed.org

Enhancement of Chemosensitivity in Malignant Cells

Enhancing the sensitivity of malignant cells to chemotherapeutic agents is a critical area of cancer research. Multidrug resistance (MDR) remains a major challenge in cancer treatment.

Reversal of Multidrug Resistance Mechanisms

Multidrug resistance in cancer cells is often associated with the overexpression of efflux pumps, such as P-glycoprotein (P-gp), which actively transport chemotherapeutic drugs out of the cells, thereby reducing their intracellular concentration and efficacy. researchgate.netcapes.gov.brresearchgate.net Research on gomisin A, a related dibenzocyclooctadiene lignan (B3055560), has shown its ability to reverse multidrug resistance in P-gp-overexpressing cancer cells. researchgate.netcapes.gov.brresearchgate.net This reversal effect was observed without altering the expression levels of P-gp. researchgate.net Evidence suggests that gomisin A may achieve this by altering the interaction between P-gp and its substrates. capes.gov.br Studies involving photoaffinity labeling and antibody binding indicate that gomisin A can impede the binding of P-gp substrates and affect the conformational changes of P-gp. capes.gov.br While these findings are based on gomisin A, they provide insights into potential mechanisms by which related gomisins, including this compound, might influence chemosensitivity by modulating drug efflux mechanisms. Angeloylgomisin (B10818263) H and gomisin C have also been noted in the context of inhibiting P-glycoprotein and tumor multidrug resistance reversal. tmrjournals.communi.cz

Anti-inflammatory Effects of Gomisins, with Relevance to this compound

Gomisins, as a class of lignans (B1203133), have been investigated for their anti-inflammatory properties. While specific detailed studies solely on this compound's anti-inflammatory mechanisms are less extensively documented compared to other gomisins like gomisin A, J, and N, the findings on these related compounds provide relevant context for the potential anti-inflammatory activities of this compound.

Anti-inflammatory Effects of Gomisins, with Relevance to this compound

Inhibition of Pro-Inflammatory Mediators (e.g., NO, PGE2, iNOS, COX-2)

Inflammation involves the production of various mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), synthesized by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes, respectively. wikipedia.orgtandfonline.comnih.govdiva-portal.org These mediators play significant roles in the inflammatory response. Studies on gomisin A, gomisin J, and gomisin N have demonstrated their ability to inhibit the production of NO and PGE2 in activated macrophages. nih.govtandfonline.comdiva-portal.orgtandfonline.comresearchgate.net This inhibition is often accompanied by the suppression of iNOS and COX-2 expression at both the mRNA and protein levels. nih.govtandfonline.comdiva-portal.org For instance, gomisin A was found to inhibit the production of NO and PGE2 and suppress the expression of iNOS and COX-2 in LPS-stimulated microglia in a concentration-dependent manner. nih.gov Similarly, gomisin J and gomisin N have shown comparable inhibitory effects on NO production and iNOS and COX-2 expression in LPS-stimulated macrophages. tandfonline.comtandfonline.comresearchgate.net These findings suggest that gomisins can modulate key enzymatic pathways involved in the synthesis of potent pro-inflammatory mediators.

Suppression of Pro-Inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6)

Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), are crucial orchestrators of the inflammatory response, involved in signaling and recruitment of immune cells. tandfonline.comnih.govmdpi.comresearchgate.net Elevated levels of these cytokines are associated with various inflammatory diseases. nih.govmdpi.com Research on several gomisins, including gomisin A, gomisin G, gomisin J, and gomisin N, has shown their capacity to suppress the production and mRNA expression of these pro-inflammatory cytokines in stimulated immune cells, such as macrophages and microglia. nih.govtandfonline.comnih.govresearchgate.netnih.govtandfonline.com For example, gomisin A has been shown to attenuate the mRNA expression and production of TNF-α, IL-1β, and IL-6 in LPS-stimulated microglia. nih.gov Gomisins G and J have also been reported to inhibit the production of TNF-α, IL-1β, and IL-6 in macrophages stimulated with P. gingivalis lipopolysaccharide. nih.govnih.gov Furthermore, a traditional Korean medicine containing gomisin A as a major component significantly decreased the secretion and mRNA expression of TNF-α, IL-6, and IL-1β in LPS-stimulated mouse peritoneal macrophages. tandfonline.com These results indicate that gomisins can broadly suppress the production of key signaling molecules that drive inflammatory processes.

Data Table: Summary of Preclinical Findings on Gomisins

| Compound | Biological Activity | Mechanism(s) Involved | Relevant Studies |

| This compound | Enhancement of Chemosensitivity (potential, inferred) | Reversal of Multidrug Resistance Mechanisms (potential) | Mentioned in context of MDR reversal tmrjournals.communi.cz |

| Gomisin A | ROS Modulation (Inhibition in microglia) | Inhibition of NADPH Oxidase Activation | nih.govkoreamed.org |

| Gomisin A | Enhancement of Chemosensitivity | Reversal of Multidrug Resistance (modulating P-gp interaction) | researchgate.netcapes.gov.brresearchgate.net |

| Gomisin A | Anti-inflammatory | Inhibition of NO, PGE2 production; Suppression of iNOS, COX-2 expression; Attenuation of TNF-α, IL-1β, IL-6 production | nih.govtandfonline.comtandfonline.com |

| Gomisin G | Anti-inflammatory | Inhibition of TNF-α, IL-1β, IL-6 production; Blocking NF-κB activation | nih.govnih.gov |

| Gomisin J | Anti-inflammatory | Inhibition of NO, PGE2 production; Suppression of iNOS, COX-2 expression; Inhibition of TNF-α, IL-1β, IL-6 production; Blocking NF-κB activation | tandfonline.comtandfonline.comresearchgate.netnih.govnih.gov |

| Gomisin N | Anti-inflammatory | Inhibition of NO production; Suppression of iNOS, COX-2 expression; Inhibition of IL-1β, IL-6, TNF-α production | tandfonline.comtandfonline.comresearchgate.net |

| Gomisin L1 | ROS Generation (in cancer cells) | Regulation of NADPH Oxidase | nih.govresearchgate.net |

| Schisandrin C | Anti-inflammatory | Inhibition of NO production; Suppression of iNOS, COX-2 expression; Inhibition of IL-1β, IL-6, TNF-α production | tandfonline.comtandfonline.comresearchgate.net |

Modulation of Immune Cell Activation (e.g., Mast Cells, Macrophages, Microglia, Th1/Th17 cells)

This compound and other Schisandra lignans have demonstrated the ability to modulate the activation of various immune cells involved in inflammatory processes. Studies on related lignans, such as Gomisin M2, indicate an inhibitory effect on mast cell activation nih.gov. Mast cells play a crucial role in allergic responses by releasing inflammatory mediators upon activation, often triggered by the binding of IgE to the high-affinity receptor FcεRI nih.govnih.gov. Inhibition of this FcεRI-mediated activation pathway, including the attenuation of intracellular calcium levels and the activity of kinases like Lyn and Fyn, is a proposed mechanism by which these lignans exert their anti-inflammatory effects nih.gov.

Macrophages and microglia, the resident macrophage-like cells in the central nervous system (CNS), are also key players in inflammation plos.orgnih.govcellsignal.com. They contribute to immune regulation and inflammatory responses by secreting various cytokines cellsignal.comfrontiersin.org. Research on other Schisandra lignans, like Gomisin A and schisandrin B, has shown their capacity to inhibit inflammatory responses in microglia activated by lipopolysaccharide (LPS) nih.gov. This inhibition can occur through the modulation of signaling pathways such as NF-κB and MAPKs nih.gov. Macrophages and microglia can also influence T cell responses, including the differentiation of CD4+ T cells into subtypes like Th1 and Th17 cells plos.orgbiorxiv.org.

Th1 and Th17 cells are subsets of CD4+ T cells that are involved in immune regulation and inflammatory responses frontiersin.org. Th1 cells primarily secrete pro-inflammatory cytokines like IFN-γ, while Th17 cells produce cytokines such as IL-17, IL-21, and IL-22 frontiersin.org. Both Th1 and Th17 cells have been implicated in promoting inflammation and tissue damage in various conditions frontiersin.orgbiorxiv.org. While direct studies on this compound's impact on Th1/Th17 differentiation were not explicitly found, the modulation of macrophage and microglial activity by related lignans suggests a potential indirect influence on these T cell subsets, as these innate immune cells can function as antigen-presenting cells and secrete cytokines that bias T cell development plos.orgbiorxiv.org.

Regulation of Receptor-Mediated Inflammatory Responses (e.g., FcεRI, TLR4)

The anti-inflammatory effects of Schisandra lignans, including those structurally related to this compound, involve the regulation of receptor-mediated signaling pathways. The high-affinity IgE receptor, FcεRI, is critical for initiating allergic responses in mast cells nih.govnih.gov. Activation of FcεRI leads to a cascade of intracellular events, including calcium influx and the activation of kinases, culminating in the release of inflammatory mediators nih.govnih.gov. As mentioned earlier, Gomisin M2 has been shown to attenuate FcεRI-mediated mast cell activation nih.gov.

Toll-like receptor 4 (TLR4) is another key pattern recognition receptor that plays a vital role in innate immunity and inflammatory responses, particularly in recognizing bacterial LPS frontiersin.orgplos.org. TLR4 activation triggers downstream signaling pathways, such as the NF-κB pathway, leading to the production of pro-inflammatory cytokines nih.govfrontiersin.orgplos.org. Studies on other lignans from Schisandra, such as schisandrin B and Gomisin A, have demonstrated their ability to inhibit LPS-induced inflammatory responses in microglia by interfering with TLR4-dependent signaling pathways nih.gov. This suggests that this compound may also exert anti-inflammatory effects by modulating TLR4-mediated responses.

Antioxidant and Neuroprotective Properties of Gomisins, with Relevance to this compound

Schisandra lignans, including this compound, are recognized for their significant antioxidant and neuroprotective properties nih.govresearchgate.net. These effects are closely intertwined, as oxidative stress and neuroinflammation are major contributors to neurodegenerative processes jceionline.orghelsinki.fimdpi.com.

Scavenging of Free Radicals

One of the primary mechanisms by which Schisandra lignans exert their antioxidant effects is through the direct scavenging of free radicals researchgate.netbioline.org.brnih.gov. Free radicals, such as superoxide (B77818) anions and hydroxyl radicals, are highly reactive molecules that can cause oxidative damage to lipids, proteins, and DNA jceionline.orgbioline.org.br. Compounds with free radical scavenging activity can neutralize these harmful species, thereby reducing oxidative stress bioline.org.brnih.gov. Studies using assays like DPPH and ABTS radical scavenging have demonstrated the antioxidant potential of various natural compounds, including lignans researchgate.netbioline.org.brnih.gov. Benzoylthis compound, a related compound, is reported to scavenge free radicals .

Augmentation of Endogenous Antioxidant Enzyme Activity (e.g., SOD, CAT, GPx)

In addition to directly scavenging free radicals, Schisandra lignans can also enhance the activity of the body's endogenous antioxidant defense system nih.gov. This system includes key enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) jmb.or.kroatext.comnih.gov. SOD catalyzes the dismutation of superoxide radicals into hydrogen peroxide, while CAT and GPx further break down hydrogen peroxide into water and oxygen jmb.or.kroatext.com. Maintaining a balance between the production and elimination of reactive oxygen species (ROS) is crucial for cellular function, and augmenting the activity of these enzymes helps to mitigate oxidative damage jmb.or.kr. Studies on Gomisin A and Gomisin N have shown their ability to increase the expression or activity of SOD, CAT, and GPx in cellular and animal models of oxidative stress nih.govresearchgate.netresearchgate.net. Benzoylthis compound is also reported to enhance the activity of antioxidant enzymes .

Data on the effects of Gomisin N on antioxidant enzyme activities in ethanol-fed mice demonstrated that Gomisin N administration attenuated the reduction in SOD, GPx, and CAT activities observed in the liver due to ethanol (B145695) exposure nih.govresearchgate.net.

| Enzyme | Ethanol-Fed Mice (Relative Activity) | Ethanol-Fed Mice + Gomisin N (Relative Activity) |

| Superoxide Dismutase (SOD) | Decreased | Increased significantly nih.govresearchgate.net |

| Catalase (CAT) | Decreased (not significant) | Increased nih.govresearchgate.net |

| Glutathione Peroxidase (GPx) | Decreased | Increased nih.govresearchgate.net |

Note: Data is based on observations from studies on Gomisin N, a related lignan.

Mitigation of Oxidative Stress Markers (e.g., MDA)

Oxidative stress leads to the formation of various byproducts, including malondialdehyde (MDA), which is a widely used marker of lipid peroxidation jceionline.orgnih.govresearchgate.net. Elevated levels of MDA indicate increased oxidative damage to cellular membranes researchgate.net. Schisandra lignans have been shown to reduce the levels of these oxidative stress markers. For instance, studies on Gomisin A and Gomisin N have demonstrated their effectiveness in significantly reducing MDA levels in models of oxidative stress nih.govresearchgate.netresearchgate.net. This reduction in MDA levels further supports the antioxidant properties of these compounds and their potential to protect against oxidative damage.

Data on the effects of Gomisin N on hepatic MDA levels in ethanol-fed mice showed that ethanol significantly elevated MDA levels, while Gomisin N administration significantly attenuated this increase nih.govresearchgate.net.

| Group | Hepatic MDA Level |

| Ethanol-Fed Mice | Elevated nih.govresearchgate.net |

| Ethanol-Fed Mice + Gomisin N | Reduced significantly nih.govresearchgate.net |

Note: Data is based on observations from studies on Gomisin N, a related lignan.

Neuroinflammatory Response Attenuation

Gomisin A, for example, has been shown to inhibit LPS-induced inflammatory responses in microglia by blocking the NF-κB/MAPKs pathway nih.gov. Schisandrin B has also been reported to attenuate microglia-mediated neuroinflammation by inhibiting the TLR4-dependent MyD88/IKK/NF-κB signaling pathway nih.gov. These findings suggest that this compound may similarly contribute to neuroprotection by mitigating neuroinflammatory processes in the brain.

Suppression of Microglia-Mediated Neuroinflammation

Neuroinflammation, often driven by activated microglia, plays a significant role in the pathogenesis of various neurodegenerative diseases and brain injuries, including stroke. frontiersin.orgfrontiersin.org Microglia, the resident immune cells of the brain, can adopt different phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 states. nih.gov The overactivation of M1 microglia leads to the release of pro-inflammatory mediators, contributing to neuronal dysfunction and damage. frontiersin.orgimrpress.com

Research indicates that suppressing microglia-mediated neuroinflammation is a promising therapeutic strategy for mitigating ischemic brain damage and other neurological disorders. frontiersin.orgfrontiersin.org Studies on various natural compounds have demonstrated their ability to modulate microglial activation and reduce the production of pro-inflammatory cytokines. nih.govfrontiersin.org For instance, compounds like ethyl ferulate have shown the capacity to suppress the pro-inflammatory response induced by stimuli like lipopolysaccharide (LPS) in primary microglia and alleviate ischemic brain injury in preclinical models. frontiersin.org Similarly, transforming growth factor (TGF)-β1 has been shown to decrease microglia-mediated neuroinflammation and lipid droplet accumulation in an in vitro stroke model. mdpi.com

While specific detailed research findings on this compound's direct effects on microglia-mediated neuroinflammation were not extensively available in the immediate search results, the broader context of lignans and neuroinflammation suggests potential mechanisms. Other lignans, such as Schizandrin A, have been reported to inhibit microglia-mediated neuroinflammation. sci-hub.se This suggests that this compound, also a lignan, may exert similar effects through comparable pathways, potentially involving the modulation of inflammatory signaling pathways within microglia. Further dedicated research is needed to elucidate the precise mechanisms by which this compound influences microglial activation and the release of inflammatory mediators.

Protection against Neuronal Dysfunction and Apoptosis

Neuronal dysfunction and apoptosis are critical events in the progression of neurodegenerative diseases and the aftermath of acute brain injuries. frontiersin.orgmdpi.com Factors such as oxidative stress, excitotoxicity, and neuroinflammation contribute to neuronal damage and cell death. frontiersin.org Protecting neurons from these insults is a key therapeutic goal. Preclinical studies on various natural products have demonstrated neuroprotective effects by targeting pathways involved in apoptosis and cell survival. mdpi.com

For example, Gastrodin, a phenolic glucoside, has been shown to prevent neuronal apoptosis and improve neurological deficits in traumatic brain injury models by activating the PKA/CREB/Bcl2 axis. imrpress.com Melissa officinalis has also demonstrated neuroprotective effects against apoptosis and mitochondrial dysfunction induced by neurotoxicity in preclinical models. mdpi.com

While direct studies specifically detailing this compound's protective effects against neuronal dysfunction and apoptosis were not prominently found in the search results, research on other Gomisin compounds provides relevant context. Gomisin J, another lignan from Schisandra chinensis, has been shown to attenuate cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats. nih.gov Gomisin J increased the expression of anti-apoptotic proteins like Bcl-XL and reduced levels of cleaved caspase-3 and Bax, which are markers of apoptosis. nih.gov Given the structural similarities among Gomisins, it is plausible that this compound may share similar anti-apoptotic mechanisms, contributing to neuronal survival in challenging conditions.

Effects on Cognitive Function in Preclinical Models

Cognitive impairment is a hallmark of various neurological disorders, including Alzheimer's disease (AD). japsonline.com Preclinical models, such as those using amyloid-β accumulation or chemically induced memory deficits, are widely used to evaluate the potential of therapeutic agents to improve cognitive function. japsonline.comnih.gov

Amelioration of Amyloid-β Accumulation

Amyloid-β (Aβ) peptide accumulation in the brain is a primary pathological feature of AD and is strongly correlated with neurotoxicity and cognitive decline. researchgate.net Reducing Aβ burden or preventing its accumulation is a major therapeutic strategy for AD. Preclinical studies investigate the ability of compounds to interfere with Aβ production, aggregation, or clearance. For instance, studies in AD mouse models have explored interventions aimed at reducing Aβ plaques in the hippocampus and cortex. nih.gov

While direct evidence for this compound specifically ameliorating amyloid-beta accumulation was not a primary finding in the search results, research on other Gomisins offers insights. Gomisin N, for example, has been shown to reduce the area of Aβ plaques in the hippocampus and cortex of AD animal models and improve learning and memory dysfunctions. nih.gov Angeloylthis compound, which is structurally related to this compound, was identified as a potential quality marker correlated with the protective effects of Shengmai San in a transgenic mouse model of AD. nih.gov This suggests a potential, albeit indirect, link between Angeloylthis compound and mechanisms relevant to AD pathology, which could potentially extend to this compound.

Preservation of Memory-Related Factors (e.g., BDNF, CTNF)

Neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Ciliary Neurotrophic Factor (CNTF) play crucial roles in neuronal survival, growth, differentiation, and synaptic plasticity, processes essential for learning and memory. mdpi.commdpi.comconfex.com Reduced levels or impaired signaling of these factors have been implicated in age-related cognitive decline and neurodegenerative diseases. mdpi.comfrontiersin.org Therapeutic strategies often aim to preserve or enhance the expression and function of these neurotrophic factors. confex.com

BDNF is highly concentrated in the hippocampus, a brain region critical for learning and memory, and is involved in synaptic plasticity and neurogenesis. mdpi.comfrontiersin.org Studies have shown that BDNF levels are often reduced in conditions of cognitive impairment and AD. frontiersin.org Compounds that can upregulate BDNF expression or enhance its signaling through its receptor, TrkB, are of therapeutic interest. confex.com For example, a synthetic flavone (B191248) derivative has been shown to act as a TrkB agonist and produce neuroprotective effects in mice. wikipedia.org Glucosamine has also been shown to enhance BDNF expression and improve cognitive function in animal models. mdpi.com

CNTF is another neurotrophic factor with roles in neuronal survival and differentiation. guidetopharmacology.org While less extensively studied in the context of cognitive function compared to BDNF, it is also considered important for neuronal health.

While specific data on this compound's direct effects on BDNF or CNTF levels were not prominently featured in the search results, the association of related compounds with cognitive improvements in preclinical models nih.gov suggests potential indirect effects on these factors. Further research is needed to determine if this compound directly influences the expression or signaling of BDNF, CNTF, or other memory-related factors.

Metabolic Regulatory Effects of Gomisins, with Relevance to this compound

Obesity is a complex metabolic disorder associated with numerous health risks. journalmeddbu.combenthamscience.com Preclinical research plays a vital role in identifying and evaluating potential anti-obesity agents and understanding their mechanisms of action. benthamscience.comgubra.dk

Anti-Obesity Mechanisms

Natural products, including various phytochemicals, have been investigated for their anti-obesity potential through diverse mechanisms. benthamscience.comfrontiersin.org These mechanisms can include inhibiting adipogenesis (the formation of fat cells), modulating lipid metabolism, increasing energy expenditure, and influencing appetite regulation. frontiersin.orgfrontiersin.org

Studies on other Gomisin compounds have provided insights into potential anti-obesity mechanisms relevant to this compound. Gomisin N, for instance, has been shown to inhibit adipogenesis by impairing mitotic clonal expansion during the early stages of adipocyte differentiation in 3T3-L1 preadipocytes. researchgate.net It also prevented high-fat diet-induced obesity in mice, reducing body weight, adipose tissue mass, and serum levels of glucose, triglycerides, and cholesterol. researchgate.net Gomisin N's anti-obesity effects have also been linked to the activation of the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism. nih.govnih.gov Activation of AMPK can suppress adipogenesis and promote the browning of white adipose tissue, increasing energy expenditure. nih.govmdpi.com

Gomisin A has also demonstrated anti-obesity effects in high-fat diet-induced obese mice, decreasing weight gain and improving serum lipid profiles. nih.gov Gomisin A was found to induce the browning of epididymal white adipose tissue and inhibit the whitening of brown adipose tissue. nih.gov Its anti-obesity mechanism involves the activation of AMPK and increased expression of uncoupling protein 1 (UCP1), a key thermogenic protein. nih.gov

While specific studies on this compound's anti-obesity mechanisms were not the primary focus of the search results, the findings on Gomisin N and Gomisin A strongly suggest that this compound may exert similar metabolic regulatory effects. These effects could potentially involve the modulation of adipogenesis, lipid metabolism, and energy expenditure, possibly through pathways like AMPK activation and the regulation of UCP1 expression.

Impact on Glucose Homeostasis and Insulin (B600854) Sensitivity

Maintaining glucose homeostasis and improving insulin sensitivity are critical for preventing and managing metabolic disorders.

Research on Schisandra chinensis fruit extract, enriched with schisandrin, gomisin A, and angeloyl this compound, indicated that this extract acted as a PPAR-γ agonist and improved insulin resistance in the liver. actascientific.com This suggests that angeloyl this compound may contribute to the beneficial effects of the extract on glucose metabolism and insulin sensitivity. Studies on Gomisin N have also demonstrated antidiabetic effects via the activation of AMP-activated protein kinase (AMPK). medchemexpress.com

Modulation of Endoplasmic Reticulum (ER) Stress Response

Endoplasmic Reticulum (ER) stress is implicated in various metabolic dysfunctions, including hepatic steatosis and insulin resistance.

Studies focusing on Gomisin N have shown protective effects against ER stress-induced hepatic steatosis. Gomisin N was found to inhibit ER stress and ameliorate hepatic steatosis induced by agents like tunicamycin (B1663573) and palmitate in HepG2 cells and in mice. jst.go.jpnih.govjst.go.jp It reduced the expression of markers of ER stress, including GRP78, CHOP, and XBP-1. jst.go.jpnih.gov Gomisin N also decreased inflammatory and lipogenic gene expression in the context of ER stress. jst.go.jp Furthermore, Gomisin N inhibited hepatic cannabinoid type 1 receptor (CB1R)-induced insulin resistance and gluconeogenesis, which are linked to ER stress. researchgate.netmdpi.com

Influence on Muscle Degradation and Synthesis

Investigations into the effects of Gomisin G, another lignan from Schisandra chinensis, have provided insights into the modulation of muscle protein turnover. Gomisin G was observed to suppress the expression of muscle degradation factors, such as atrogin-1 and MuRF1, while increasing the rate of muscle synthesis in H2O2-treated C2C12 myotubes. researchgate.netnih.gov This was evidenced by increased levels of puromycin (B1679871) incorporation, a marker of protein synthesis. researchgate.netnih.gov Gomisin G also increased the expression of protein synthesis factors like mTOR and 4E-BP1. nih.gov While these findings are specific to Gomisin G, they highlight the potential of gomisins to influence muscle protein balance.

Other Investigated Biological Activities of Gomisins, with Relevance to this compound

Hepatoprotective Mechanisms

This compound, like other lignans from Schisandra chinensis, has demonstrated hepatoprotective effects. Studies suggest that these effects are mediated through various mechanisms, including antioxidant and anti-inflammatory pathways. For instance, Gomisin A, a related lignan, has been shown to protect against carbon tetrachloride (CCl4)-induced acute liver injury in rats by reducing oxidative stress and inhibiting the activation of nuclear factor kappa B (NF-κB). nih.gov This inhibition leads to the downregulation of pro-inflammatory mediators and the amelioration of fibrogenesis. nih.gov Gomisin A also attenuated increases in serum aminotransferase levels and hepatic lipid peroxidation while increasing superoxide dismutase activity in CCl4-treated rats. nih.gov Furthermore, Gomisin A has been observed to reduce hepatic apoptosis and liver failure induced by D-galactosamine and lipopolysaccharide in mice, which was associated with reduced oxidative stress and anti-apoptotic activity, including the attenuation of caspase-3 activation. researchgate.net Another study indicated that Gomisin A could activate AMP-activated protein kinase (AMPK), contributing to its therapeutic effects on triglyceride accumulation in liver cells. nih.gov

Anti-fibrotic Mechanisms

Liver fibrosis is characterized by the excessive accumulation of extracellular matrix, often driven by the activation of hepatic stellate cells (HSCs). Research on lignans from Schisandra chinensis suggests potential anti-fibrotic mechanisms. Gomisin N, for example, has shown significant binding affinity to HSCs and inhibited their activation and proliferation in vitro. nih.gov In a CCl4-induced liver fibrosis mouse model, Gomisin N ameliorated liver fibrosis, reduced inflammatory cytokine expression, decreased oxidative stress markers, and suppressed hepatic microvascular formation. nih.gov Mechanistically, it inhibited the NF-κB pathway and reduced hepatocyte apoptosis. nih.gov Gomisin D has also been found to alleviate liver fibrosis by targeting PDGFRβ in HSCs, promoting HSC apoptosis, and inhibiting their activation and proliferation. researchgate.net This targeting of PDGFRβ regulates the PDGF-BB/PDGFRβ signaling pathway, subsequently inhibiting inflammatory factors. researchgate.net

Cardioprotective Mechanisms (e.g., Myocardial Cell Injury, Ischemia/Reperfusion)

Cardioprotective strategies against myocardial ischemia-reperfusion injury (IRI) often involve targeting mechanisms such as oxidative stress, inflammation, and cell death pathways. frontiersin.orgmdpi.com While direct studies on this compound and myocardial IRI are limited in the provided context, related lignans offer insights into potential mechanisms. Ischemic conditioning, a known cardioprotective strategy, is thought to involve pathways such as the reperfusion injury salvage kinase (RISK) pathway, the survivor activating factor enhancement (SAFE) pathway, and the PKC-NO-PKG pathway. mdpi.com Myocardial ischemia itself can activate adaptive mechanisms, including the release of molecules like adenosine, opioids, and bradykinin, which activate G protein signaling pathways, and the upregulation of growth factors and cytokines. researchgate.net The liver also contributes to cardioprotection by releasing secretory proteins. researchgate.net

Vasorelaxant and Anti-hypertensive Effects

Studies have indicated that certain Schisandra chinensis lignans possess vasorelaxant and anti-hypertensive properties. Gomisin A has been shown to induce vasorelaxation in isolated rat thoracic aorta in both endothelium-dependent and -independent manners. nih.govresearchgate.net It also enhanced nitric oxide (NO) production by activating endothelial nitric oxide synthase (eNOS) in human coronary endothelial cells. nih.gov In angiotensin II-induced hypertensive mice, continuous infusion of Gomisin A prevented the increase in arterial blood pressure and the decrease in plasma NO metabolites. nih.govresearchgate.net This effect was suggested to be mediated by the preservation of vascular NO bioavailability through the inhibition of reactive oxygen species (ROS) production and the prevention of eNOS function impairment. nih.govresearchgate.net

Anti-allergic Mechanisms

This compound and related gomisins have demonstrated anti-allergic activities, primarily by affecting mast cell function. Gomisin N has been identified as a prominent anti-allergic agent, inhibiting the production of allergic mediators such as interleukin-6 (IL-6), prostaglandin D2 (PGD2), leukotriene C4 (LTC4), β-Hexosaminidase (β-Hex), and COX-2 protein in stimulated bone marrow-derived mast cells (BMMCs). chemfaces.com Gomisin M2 has also shown anti-allergic effects by inhibiting mast cell degranulation upon IgE stimulation and suppressing intracellular calcium levels. nih.govresearchgate.net These inhibitory effects were dependent on the suppression of FcεRI-mediated activation of signaling molecules, specifically the Lyn and Fyn pathways. nih.gov In vivo studies showed that oral administration of Gomisin M2 suppressed passive cutaneous anaphylaxis (PCA) reactions in a dose-dependent manner and reduced active systemic anaphylaxis (ASA) reactions, including hypothermia, histamine (B1213489), IL-4, and IgE production. nih.gov Gomisin A has also been reported to show anti-allergic action by inhibiting histamine release, antagonizing chemical mediators, and inhibiting calcium movement in guinea pig tracheal muscle. wakan-iyaku.gr.jp

Molecular Targets and Signaling Pathway Modulation by Gomisin H

Receptor and Enzyme Interactions

Research indicates that Gomisin H and related gomisins can influence cellular processes by interacting with specific receptors and enzymes. These interactions lead to downstream effects on various signaling pathways involved in inflammation, metabolic regulation, and cellular function.

Toll-like Receptor 4 (TLR4) Pathway

The Toll-like Receptor 4 (TLR4) pathway is a crucial component of the innate immune system, primarily involved in recognizing pathogen-associated molecular patterns like lipopolysaccharide (LPS) and initiating inflammatory responses. uniprot.org While some studies focus on other gomisins, such as Gomisin A, in the context of TLR4 modulation, the broader class of lignans (B1203133) from Schisandra chinensis is known to impact inflammatory pathways. ajol.infojci.orgbjmu.edu.cn Gomisin A, for instance, has been shown to suppress the TLR4-NF-κB pathway, reducing the expression of TLR4 and the phosphorylation of p65 and IκBα in hypoxia/reoxygenation-stressed cells. ajol.info This suggests a potential modulatory role for gomisins, including potentially this compound, in inflammatory signaling mediated by TLR4.

Cannabinoid Type 1 Receptor (CB1R) Signaling

The Cannabinoid Type 1 Receptor (CB1R) is a G protein-coupled receptor involved in regulating various physiological processes, including metabolism and insulin (B600854) signaling. frontiersin.orgmdpi.com Activation of hepatic CB1R has been linked to insulin resistance and gluconeogenesis. mdpi.comnih.gov Research on Gomisin N, another lignan (B3055560) from Schisandra chinensis, has demonstrated protective effects against hepatic CB1R-induced insulin resistance and gluconeogenesis in both in vitro and in vivo models. nih.govresearchgate.netnih.gov Gomisin N was found to reverse the effects of a CB1R agonist, 2-arachidonoylglycerol (B1664049) (2-AG), on insulin signaling and the expression of genes related to lipogenesis and gluconeogenesis in liver cells. nih.govresearchgate.netnih.gov While direct studies on this compound and CB1R are less prevalent in the immediate search results, the activity of related gomisins suggests this as a potential area of interaction.

Endothelial Nitric Oxide Synthase (eNOS) Activation

Endothelial Nitric Oxide Synthase (eNOS) is an enzyme critical for producing nitric oxide (NO), a molecule vital for regulating vascular tone and cardiovascular health. wikipedia.org Impaired eNOS activity is associated with endothelial dysfunction and various cardiovascular diseases. wikipedia.org Studies on Gomisin A have shown that it can induce calcium-dependent activation of eNOS in human coronary artery endothelial cells, leading to increased NO production and endothelium-dependent vasorelaxation. nih.govresearchgate.net Similarly, Gomisin J has been reported to enhance NO production and eNOS phosphorylation in endothelial cells, suggesting a broader effect of gomisins on this pathway. chemfaces.com This indicates that this compound may also influence eNOS activity, contributing to potential cardiovascular effects.

Heme Oxygenase-1 (HO-1) Induction

Heme Oxygenase-1 (HO-1) is a cytoprotective enzyme induced by various stimuli, including oxidative stress and inflammation. It plays a significant role in the anti-inflammatory and antioxidant responses. frontiersin.org Research on several gomisins, including Gomisin G and J, has demonstrated their ability to induce HO-1 expression. researchgate.netresearchgate.netnih.gov This induction is often mediated through the activation and nuclear translocation of Nuclear factor E2-related factor 2 (Nrf2), a key transcription factor regulating antioxidant and detoxification genes, including HO-1. researchgate.netnih.govtandfonline.com Gomisins G and J have been shown to inhibit pro-inflammatory cytokine production, and this effect is linked to their HO-1 induction. researchgate.netnih.gov Gomisin N has also been shown to upregulate HO-1 expression via the Nrf2 signaling pathway. tandfonline.comnih.gov Based on these findings, it is plausible that this compound also possesses the ability to induce HO-1, contributing to its potential protective effects.

The induction of HO-1 by various gomisins is summarized in the table below:

| Gomisin Compound | Cell Line/Model | Effect on HO-1 Expression (mRNA/Protein) | Nrf2 Translocation | Anti-inflammatory Activity Linked to HO-1 | Source |

| Gomisin A | Raw264.7 macrophages | Induces | Not specified | Not observed | researchgate.netnih.gov |

| Gomisin G | Raw264.7 macrophages, Disuse muscle atrophic mice | Induces | Enhances | Observed | researchgate.netresearchgate.netnih.govnih.gov |

| Gomisin J | Raw264.7 macrophages, Cerebral I/R rats | Induces | Enhances | Observed | researchgate.netresearchgate.netnih.govtandfonline.com |

| Gomisin N | SHSY-5Y/APPswe cells, AD animal models | Upregulates | Promotes | Not specified | tandfonline.comnih.gov |

Tyrosine Kinases (e.g., Lyn, Fyn, Syk)

Tyrosine kinases, such as Lyn, Fyn, and Syk, are critical components of various intracellular signaling pathways, including those involved in immune responses and cell growth. nih.govmdpi.comcellsignal.comuni-mainz.de For example, Lyn and Fyn are Src family kinases that play key roles in initiating signaling downstream of receptors like the high-affinity IgE receptor (FcεRI) in mast cells, which is involved in allergic inflammation. researchgate.netnih.govfrontiersin.org Syk is another tyrosine kinase that is subsequently activated in this pathway. researchgate.netnih.govfrontiersin.org Research on Gomisin M2, another lignan from Schisandra chinensis, has shown that it inhibits mast cell-mediated allergic inflammation by attenuating the activation (phosphorylation) of Lyn, Fyn, and Syk, as well as downstream signaling molecules. researchgate.netnih.govfrontiersin.org This suggests that gomisins can modulate the activity of these tyrosine kinases, impacting downstream cellular events. Fyn kinase has also been implicated in neuronal functions and dysfunctions. mdpi.comnih.gov

The effects of Gomisin M2 on the phosphorylation of these kinases in mast cells are summarized below:

| Kinase | Effect of Gomisin M2 on Phosphorylation (relative to stimulated cells) | Source |

| Lyn | Suppressed | nih.govfrontiersin.org |

| Fyn | Suppressed | nih.govfrontiersin.org |

| Syk | Suppressed | nih.govfrontiersin.org |

These findings highlight the potential of gomisins, including possibly this compound, to modulate tyrosine kinase-mediated signaling pathways.

Epidermal Growth Factor Receptor (EGFR) Signaling 4.2. Major Intracellular Signaling Cascade Modulation 4.2.1. PI3K/Akt/mTOR Pathway 4.2.2. MAPK Signaling Pathways (p38, ERK, JNK) 4.2.3. NF-κB Pathway and Associated Transcription Factors 4.2.4. Nrf2/ARE Signaling Pathway 4.2.5. GSK3β Regulation

Research on other Gomisin derivatives, such as Gomisin N and Gomisin A, has indicated modulation of some of these pathways spandidos-publications.comajol.infonih.govnih.govnih.govnih.govresearchgate.netresearchgate.netnih.govnih.govjst.go.jpspandidos-publications.comspandidos-publications.comspandidos-publications.commdpi.commdpi.comjst.go.jpnih.govembopress.org, but these findings cannot be attributed directly to this compound without specific studies on this particular compound.

Major Intracellular Signaling Cascade Modulation

AMPK Activation and Downstream Effects

AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy metabolism. Activation of AMPK can influence various downstream processes, including lipid metabolism and glucose uptake. While other gomisin compounds, such as Gomisin A, Gomisin N, and Gomisin J, have been reported to activate AMPK and exert related metabolic effects worldscientific.commdpi.commedchemexpress.commedchemexpress.comnih.gov, specific studies detailing the direct activation of AMPK by this compound were not found in the provided search results. Therefore, a detailed discussion of this compound's effects on AMPK activation and its downstream consequences cannot be provided based on the available information.

STAT1 Phosphorylation and Transcriptional Activity

Signal Transducer and Activator of Transcription 1 (STAT1) plays a crucial role in mediating cellular responses to cytokines, particularly interferons, influencing gene expression and various cellular functions. Studies on other gomisin lignans, such as Gomisin M2 and Gomisin A, have indicated effects on STAT1 phosphorylation and expression nih.govresearchgate.netkribb.re.krnih.govresearchgate.netspandidos-publications.com. For instance, Gomisin M2 has been shown to suppress STAT1 phosphorylation nih.govresearchgate.netkribb.re.krspandidos-publications.com, while Gomisin A suppressed STAT1 expression in certain cell lines nih.govresearchgate.net. However, specific research data demonstrating the direct impact of this compound on STAT1 phosphorylation or its subsequent transcriptional activity were not present in the provided search results.

Structure Activity Relationship Sar Studies of Gomisin H and Analogues

Identification of Key Structural Motifs for Biological Activities

Dibenzocyclooctadiene lignans (B1203133), including Gomisin H, share a core structural scaffold characterized by a 1,8-diaryl-3,7-dioxabicyclo[3.3.0]octane system or related cyclooctadiene ring variations. The biological activities of these lignans are closely linked to their specific structural motifs, including the substitution patterns on the aromatic rings, the nature and position of functional groups, and the stereochemistry of the cyclooctadiene ring. For some Schisandra lignans, the exocyclic methylene (B1212753) functionality has been identified as essential for antioxidant activity. arabjchem.org Studies on the effects of lignans on HIV-1 reverse transcriptase have demonstrated the importance of substituents on the cyclooctadiene ring for inhibitory activity. unica.it Specifically, two methyl substituents in positions 6 and 7 of the cyclooctadiene ring appear to be essential for the activity of certain lignans like Schisandrin (B1198587) C, Deoxyschizandrin, and Schisandrin B. unica.it While direct, detailed SAR studies focusing solely on this compound's key motifs across a broad range of activities are not extensively detailed in the provided snippets, the research on related dibenzocyclooctadiene lignans from Schisandra highlights the significance of the core cyclooctadiene structure and its substituents.

Impact of Functional Group Modifications on Potency and Selectivity

Modifications to the functional groups on the this compound scaffold and its analogues can significantly impact their biological activities. This compound itself has derivatives such as angeloyl-, tigloyl-, and benzoyl-gomisin H, isolated from Schisandra chinensis. jst.go.jp These modifications involve the esterification of hydroxyl groups present on the lignan (B3055560) structure with different acyl moieties (angeloyl, tigloyl, benzoyl).

Research on other Schisandra lignans provides insights into how functional group variations influence activity. For example, studies on CYP3A enzyme inhibition by Schisandra lignans indicate that the presence of a functional group at the C-6 position can significantly enhance their inhibitory ability. researchgate.net Gomisin B and Gomisin C, which possess bulky angeloyl or benzoyl groups at position 6, showed stronger inhibitory effects on CYP3A-mediated activity compared to Gomisin A and Gomisin N, which lack a functional group at this position. researchgate.net This suggests that the nature and presence of substituents, particularly at specific positions like C-6, play a critical role in modulating enzyme inhibition potency. researchgate.net

While specific data tables detailing the impact of various functional group modifications solely on this compound are not available in the provided snippets, the evidence from closely related lignans underscores the principle that functional group alterations can lead to notable differences in biological activity and selectivity.

Stereochemical Influences on Bioactivity (e.g., Axial Chirality)

Stereochemistry, including the configuration of chiral centers and axial chirality, is a critical determinant of the biological activity of lignans. Dibenzocyclooctadiene lignans, due to the restricted rotation around the biaryl bond, often exhibit axial chirality, resulting in atropisomers. jst.go.jpnih.govresearchgate.netsnnu.edu.cn

Studies comparing lignans with different stereochemical configurations have demonstrated varying degrees of biological activity. For instance, in the context of anti-inflammatory effects, lignans with an S-biphenyl configuration, such as Gomisin J, Gomisin N, and Schisandrin C, showed more potent inhibitory activity on nitric oxide production compared to lignans with an R-biphenyl configuration, including Schisandrol A, Schisandrol B, Tigloylthis compound, Angeloylgomisin (B10818263) H, Schisandrin A, and γ-Schisandrin. tandfonline.com This highlights the significant influence of the stereochemistry around the biaryl axis on the anti-inflammatory potential of these compounds. tandfonline.com

Comparative Analysis with Other Schisandra Lignans (e.g., Angeloylthis compound)

This compound is often found alongside other related lignans in Schisandra species, and comparative studies reveal differences in their biological profiles. Angeloylthis compound is one such analogue that has been compared to this compound and other lignans in various biological assays. arabjchem.orgtandfonline.com

In studies evaluating anti-cancer activity against AGS, HeLa, and HT-29 cells, Angeloylthis compound showed concentration-dependent suppression of proliferation and viability. arabjchem.org While this compound was also mentioned in the context of Schisandra chinensis constituents with anti-cancer activity, the snippet specifically highlights Angeloylthis compound's concentration-dependent effects. arabjchem.org

Regarding anti-inflammatory activity, a comparative analysis of several Schisandra lignans, including this compound, Angeloylthis compound, Tigloylthis compound, Gomisin J, Gomisin N, and Schisandrin C, on LPS-induced nitric oxide production in macrophages showed differential activity. tandfonline.com Gomisin J, Gomisin N, and Schisandrin C demonstrated significant inhibitory effects on NO production, while this compound, Angeloylthis compound, and Tigloylthis compound did not reduce NO production in this specific assay. tandfonline.com This indicates that despite their structural similarities as dibenzocyclooctadiene lignans, modifications, such as the angeloyl group in Angeloylthis compound or the absence of certain features in this compound, can lead to a loss of activity in specific biological pathways. tandfonline.com

The comparative analysis underscores that subtle structural differences between Schisandra lignans, including variations in acyl substituents and stereochemistry, can result in distinct biological activity profiles.

Comparative Anti-inflammatory Activity on NO Production

The following table summarizes the observed effect on LPS-induced nitric oxide production in macrophages for this compound and selected related Schisandra lignans based on one study tandfonline.com:

| Compound | Effect on LPS-induced NO Production | Citation |

| This compound | No reduction | tandfonline.com |

| Angeloylthis compound | No reduction | tandfonline.com |

| Tigloylthis compound | No reduction | tandfonline.com |

| Gomisin J | Reduced | tandfonline.com |

| Gomisin N | Reduced | tandfonline.com |

| Schisandrin C | Reduced | tandfonline.com |

| Schisandrol A | No reduction | tandfonline.com |

| Schisandrol B | No reduction | tandfonline.com |

| Schisandrin A | No reduction | tandfonline.com |

| γ-Schisandrin | No reduction | tandfonline.com |

Preclinical Research Models for Gomisin H Investigations

In Vitro Cellular Models

In vitro studies employing diverse cell lines have been instrumental in elucidating the effects of Gomisin H and its analogues at the cellular level. These models provide controlled environments to investigate specific biological processes and pathways influenced by the compound.

Cancer Cell Lines (e.g., Breast, Colon, Ovarian, Cervical, Gastric, Hepatic)

Studies have investigated the effects of gomisins, including this compound and its analogues, on various cancer cell lines. For instance, Gomisin J has demonstrated cytotoxicity against 13 different cancer cell lines, including those derived from breast, colon, and cervical cancers, at a concentration of 30 µg/ml. caymanchem.comspandidos-publications.com Gomisin J has also been shown to reduce the proliferation of glioma cell lines and induce mitochondrial apoptosis. nih.gov

Gomisin A, another related lignan (B3055560), has been studied in ovarian cancer cell lines such as SKOV3 and A2780, where it enhanced the antitumor effect of paclitaxel (B517696), potentially by suppressing oxidative stress. nih.govresearchgate.netspandidos-publications.com Gomisin A also reduced the viability of various colorectal cancer cell lines, including murine CT26 and MC38, and human HT29 and SW620, by inducing G0/G1 phase arrest and apoptosis. nih.govfrontiersin.orgfrontiersin.org It did not, however, significantly affect the proliferation of normal colon cell line CCD-18Co. nih.govfrontiersin.org Gomisin A has also been reported to enhance TNF-α-induced G1 cell cycle arrest in HeLa cervical cancer cells. frontiersin.org

Gomisin L1 has shown cytotoxicity against ovarian cancer cell lines A2780 and SKOV3, with IC50 values of 21.92 ± 0.73 µM and 55.05 ± 4.55 µM, respectively. mdpi.comresearchgate.net This inhibitory effect was mediated by the induction of apoptosis, potentially through the regulation of intracellular reactive oxygen species production via NADPH oxidase. mdpi.comresearchgate.net Gomisin L1 also showed mild cytotoxicity against HeLa cervical cancer cells (IC50 = 166.19 µM) but not against MCF7 breast cancer cells (IC50 > 200 µM). mdpi.com

Gomisin N has been reported to reduce the viability and trigger apoptosis in liver cancer cell lines, including HepG2 and HCCLM3 cells. nih.govjst.go.jp Mechanistic studies indicated that Gomisin N lowers protein levels of phospho-PI3K, phospho-Akt, and Mcl-1 in these cells. nih.govjst.go.jp Gomisin M2 has shown cytotoxicity against triple-negative breast cancer cell lines MDA-MB-231 and HCC1806, with IC50 values of approximately 57-60 µM, while exhibiting low cytotoxicity against non-cancerous MCF10A breast epithelial cells. aging-us.com Gomisin M2 induced apoptosis in MDA-MB-231 and HCC1806 cells in a dose-dependent manner. aging-us.com

Immune Cell Lines (e.g., Macrophages, Mast Cells, Microglia)

Research has explored the effects of gomisins on immune cell function, particularly in the context of inflammation. Gomisins A, G, and J have been investigated for their anti-inflammatory effects in mouse macrophage RAW 264.7 cells stimulated with P. gingivalis lipopolysaccharide (LPS). nih.govtandfonline.com Gomisins G and J were found to be effective inhibitors of pro-inflammatory mediators and induced heme oxygenase-1 (HO-1) expression in these cells. nih.gov Gomisin J also decreased LPS-induced increases in nitric oxide production and phosphorylation of p38, ERK, and JNK in RAW 264.7 cells. caymanchem.comtandfonline.com Gomisin A, despite inducing HO-1 expression, did not show a significant anti-inflammatory response in this specific macrophage model. nih.gov

Gomisin M2 has demonstrated anti-allergic effects by inhibiting mast cell activation. mdpi.comresearchgate.netnih.gov In vitro studies using mouse bone marrow-derived mast cells, RBL-2H3 (rat basophilic leukemia cells), and rat peritoneal mast cells showed that Gomisin M2 inhibited degranulation upon IgE stimulation by suppressing intracellular calcium levels and the secretion of pro-inflammatory cytokines. researchgate.netnih.gov These inhibitory effects were linked to the suppression of FcεRI-mediated activation of signaling molecules, including Lyn and Fyn pathways. nih.gov

Adipocyte Cell Lines (e.g., 3T3-L1)

Gomisins have been studied for their potential effects on adipogenesis and lipid accumulation. Gomisin N significantly inhibited the differentiation of 3T3-L1 preadipocytes in a dose-dependent manner. nih.govresearchgate.net This inhibition primarily occurred at an early adipogenic stage by impairing mitotic clonal expansion through cell cycle arrest at the G1/S phase transition. nih.gov Gomisin N also effectively reduced intracellular triglyceride content in 3T3-L1 cells and dose-dependently reduced SREBP1c expression. researchgate.netmdpi.com Furthermore, Gomisin N induced a brown fat-like phenotype in 3T3-L1 adipocytes by increasing the expression of thermogenic factors like uncoupling protein 1 (UCP1) and enhancing fatty acid oxidation. mdpi.comnih.gov The browning effect of Gomisin N was found to be mediated by AMPK activation. mdpi.com Gomisin A has also been reported to suppress adipogenesis via the activation of AMP-activated protein kinase (AMPK) in 3T3-L1 cells. worldscientific.com

Hepatocyte Cell Lines (e.g., HepG2)

Investigations into the effects of gomisins on liver cells have also been conducted. As mentioned earlier, Gomisin N reduces cell viability and triggers apoptosis in liver cancer cell lines like HepG2. nih.govjst.go.jp A study also reported that a gomisin component inhibits hepatic lipogenesis via the AMPK pathway in HepG2 cells. mdpi.com

Neuronal and Neuroblastoma Cell Lines (e.g., SH-SY5Y)

Some gomisins have been evaluated for their potential neuroprotective effects. Gomisin J showed a significant protective effect against tert-butyl hydroperoxide (t-BHP)-induced cytotoxicity in hippocampal HT22 cells. researchgate.net Gomisin N has been shown to have neuroprotective effects in vitro, specifically in SH-SY5Y/APPswe cells subjected to H2O2 injury, a model for Alzheimer's disease. nih.gov Gomisin N significantly upregulated the expression of Nrf2, p-GSK3βSer9/GSK3β, NQO1, and HO-1 proteins in these cells, suggesting an anti-oxidative stress mechanism. nih.gov

Cardiomyocyte Cell Lines (e.g., H9c2)

Keratinocyte Cell Lines (e.g., HaCaT)